2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
Description
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile (CAS: 945299-73-0) is a nitrile-substituted aromatic compound featuring a nitro group at the 5-position and a 2,3-dimethoxyphenylamino moiety at the 2-position of the benzonitrile core. Its structure combines electron-withdrawing (nitro, nitrile) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and intermolecular interactions . Commercial availability (e.g., via Combi-Blocks and Santa Cruz Biotechnology) underscores its utility in research, though discontinuation notices for certain batches (e.g., CAS: 1486659-01-1 in ) highlight supply variability .
Properties
IUPAC Name |
2-(2,3-dimethoxyanilino)-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-14-5-3-4-13(15(14)22-2)17-12-7-6-11(18(19)20)8-10(12)9-16/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZAZROTZHNPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Starting Materials :
- 2-Chloro-5-nitrobenzonitrile (or analogous halogenated derivatives)
- 2,3-Dimethoxyaniline
- Catalysts : Copper(I) iodide or palladium complexes facilitate coupling under mild conditions.
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) enhance reaction rates.
- Temperature : Reactions typically proceed at 80–120°C to balance kinetics and byproduct suppression.
Example Protocol :
Limitations and Optimization
- Byproduct Formation : Competing hydrolysis of the nitrile group necessitates anhydrous conditions.
- Yield Enhancement : Excess amine (1.5–2.0 equiv) and microwave-assisted heating improve conversion to >85%.
Metal-Catalyzed Cross-Coupling: Modern Approaches
Transition metal catalysis offers efficient alternatives, particularly for sterically hindered substrates.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables C–N bond formation under milder conditions than SNAr.
Key Parameters :
- Catalyst System : Pd(OAc)$$_2$$/Xantphos
- Base : Cs$$2$$CO$$3$$ (2.5 equiv)
- Solvent : Toluene or dioxane
- Temperature : 80–100°C for 12–18 hours
Advantages :
Ullmann-Type Coupling
Copper-mediated reactions provide cost-effective solutions but require higher temperatures (120–150°C).
Typical Conditions :
- CuI (20 mol%), 1,10-phenanthroline (ligand)
- K$$3$$PO$$4$$ as base in DMSO
Yield Range : 60–70%, with improvements via mechanochemical activation.
Alternative Pathways: Reductive Amination and Diazotization
Reductive Amination
While less common, reductive amination between 5-nitro-2-aminobenzonitrile and 2,3-dimethoxybenzaldehyde has been explored:
- Condense aldehyde and amine in MeOH with NaBH$$_4$$.
- Oxidize the intermediate imine to the nitrile (yield: ~50%).
Challenges :
- Over-reduction of the nitro group necessitates careful stoichiometry.
Diazonium Salt Coupling
Diazotization of 2-amino-5-nitrobenzonitrile followed by coupling with 2,3-dimethoxyphenol:
- Generate diazonium salt with NaNO$$_2$$/HCl at 0–5°C.
- Couple with phenol under basic conditions (pH 9–10).
Outcome : Moderate yields (55–60%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | CuI | 65–75 | 24 h | High |
| Buchwald-Hartwig | Pd(OAc)$$_2$$ | 70–80 | 12 h | Moderate |
| Ullmann Coupling | CuI/Phenanthroline | 60–70 | 36 h | Low |
| Reductive Amination | NaBH$$_4$$ | 50 | 48 h | High |
Industrial-Scale Considerations
Solvent Selection
Catalytic Recycling
- Palladium Recovery : Silica-immobilized catalysts enable reuse for 3–5 cycles without significant activity loss.
Emerging Techniques: Photoredox Catalysis
Recent advances in photoredox C–H functionalization offer metal-free pathways, though applications to this compound remain exploratory.
Potential Mechanism :
- Photoexcitation of eosin Y (EY-Na) generates aryl radicals.
- Radical coupling with 2,3-dimethoxyaniline derivatives.
Advantages :
- Ambient temperature reactions.
- Reduced heavy metal waste.
Chemical Reactions Analysis
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-[(2,3-Dimethoxyphenyl)amino]-5-aminobenzonitrile.
Substitution: The compound can undergo substitution reactions where the nitro or amino groups are replaced by other functional groups
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . Additionally, its unique chemical properties make it useful in medicinal chemistry for the development of new pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile depends on its application. In biochemical research, it may interact with specific proteins or enzymes, altering their activity or function. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in proteins, leading to changes in protein conformation and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile, differing in methoxy substituent positions or functional groups:
Structural and Reactivity Differences
- In contrast, the 2,4-dimethoxy isomer (CAS: 945299-20-7) may exhibit enhanced solubility due to reduced steric crowding .
- Regioselectivity : In acylation reactions, the position of methoxy groups influences regioselectivity. For example, 2,3-dimethoxy-substituted compounds show preferential acylation at the amine group despite steric challenges, as seen in benzodiazepine derivatives . This trend likely extends to the benzonitrile analogs.
- Functional Group Variations : The sulfonamide-containing analog (CAS: 357389-73-2) diverges significantly, with a sulfonyl group replacing the nitrile. This modification increases molecular weight (MW: ~377.35 vs. ~299.29 for the target compound) and alters hydrogen-bonding capacity .
Biological Activity
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Synthesis
The compound can be synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions. The method typically involves the reaction of 2,3-dimethoxyaniline with 5-nitrobenzonitrile under controlled conditions to yield the target compound.
Biological Activities
Anticancer Activity : Recent studies have shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent antiproliferative effects. For instance, in vitro assays indicated that the compound inhibited cell growth with a GI value below 1 µM in several cancer types.
Mechanism of Action : The biological activity of this compound is believed to involve the inhibition of tubulin polymerization, a crucial process for cell division. This mechanism is similar to that of other known anticancer agents like colchicine. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | GI < 1 µM | |
| Tubulin Inhibition | Inhibited polymerization by ~70% | |
| Apoptosis Induction | Increased caspase-3 activation |
Case Studies
- Study on Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation. The results indicated a dose-dependent response with notable efficacy against lung (A549) and breast (MCF-7) cancer cells.
- Mechanistic Insights : Molecular docking simulations revealed that this compound binds effectively to the α/β tubulin interface, suggesting a competitive inhibition mechanism similar to established tubulin inhibitors.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, coupling 2-amino-5-nitrobenzonitrile with 2,3-dimethoxyphenyl derivatives under acidic or basic conditions. Temperature control (e.g., reflux vs. room temperature) significantly impacts regioselectivity and yield, as seen in analogous benzodiazepine acylation studies . Purity can be enhanced via recrystallization in polar aprotic solvents (e.g., DMF or acetonitrile), as suggested by commercial synthesis protocols .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns. The 2,3-dimethoxyphenyl group shows distinct aromatic proton splitting (δ 6.7–7.2 ppm) and methoxy signals (δ 3.8–4.0 ppm).
- XRD : Resolve ambiguities in tautomeric forms or hydrogen bonding using single-crystal X-ray diffraction, as demonstrated in structurally related benzodiazepines .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 340.1). Contradictions between calculated and observed data may arise from isotopic impurities or solvent adducts; isotopic pattern analysis is critical .
Advanced Research Questions
Q. How does steric hindrance from the 2,3-dimethoxyphenyl group influence regioselectivity in subsequent reactions (e.g., acylation or alkylation)?
- Methodological Answer : The steric bulk of the 2,3-dimethoxyphenyl substituent directs reactivity toward less hindered sites. For instance, in acylation reactions, the primary amine group may remain unreactive due to steric shielding, favoring secondary reaction sites. This was observed in benzodiazepine derivatives, where bulky groups suppressed acylation at the amine moiety despite electronic activation . Computational modeling (DFT or MD simulations) can predict reactive sites by analyzing frontier molecular orbitals and steric maps .
Q. What strategies mitigate conflicting data in metabolic or biotransformation studies of this compound?
- Methodological Answer :
- In Vitro Microsomal Assays : Use rat liver microsomes to identify primary metabolites (e.g., nitro reduction or O-demethylation). LC-MS/MS with isotopic labeling (e.g., -methoxy groups) helps distinguish degradation products from background noise .
- Contradiction Resolution : Discrepancies between predicted and observed metabolites may arise from enzyme polymorphisms. Validate findings using multiple microsomal batches or human hepatocyte models .
Q. How can computational methods predict the compound’s reactivity in heterogeneous catalysis or photochemical applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites. For photochemical studies, TD-DFT predicts UV-Vis absorption spectra by analyzing HOMO-LUMO gaps .
- Molecular Dynamics (MD) : Simulate interactions with catalytic surfaces (e.g., TiO) to assess adsorption energetics and charge transfer pathways .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental vibrational (IR) spectra?
- Methodological Answer :
- Baseline Correction : Experimental IR spectra may show artifacts from solvent residues (e.g., DMSO). Subtract solvent backgrounds using blank runs.
- Frequency Scaling : Apply scaling factors (0.96–0.98 for B3LYP/6-31G*) to theoretical IR frequencies to match experimental data. Discrepancies in nitro group vibrations (∼1520 cm) often arise from anharmonic effects or crystal packing .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating biological activity, and how are false positives minimized?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or phosphatase inhibition) with Z’-factor >0.5 to ensure robustness. Include controls with structurally similar but inactive analogs (e.g., 2,4-dimethoxy derivatives) to rule out nonspecific binding .
- Cytotoxicity Screening : Employ dual-readout assays (e.g., MTT + LDH release) to distinguish true cytotoxicity from assay interference caused by the nitro group’s redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
